3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
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Overview
Description
3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes an azido group, an isoindoline nucleus, and a piperidine-2,6-dione moiety
Mechanism of Action
Target of Action
The primary target of this compound, also known as a lenalidomide analog , is the ubiquitin E3 ligase cereblon . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation.
Mode of Action
3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione acts as a ligand for cereblon . It binds to cereblon and induces the enzyme to degrade certain proteins, specifically the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . This interaction leads to changes in cellular processes regulated by these proteins.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its influence on protein degradation. By inducing the degradation of IKZF1 and IKZF3, it can affect cellular processes such as cell cycle progression and immune response. This could potentially lead to antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The azido group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the azido group to an amine group.
Substitution: Nucleophilic substitution reactions are common, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Sodium azide is often used for introducing the azido group, while other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound has a hydroxyl group instead of an azido group and is used in similar applications.
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: The bromo derivative is useful in PROTAC research and can recruit CRBN protein.
3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound has an amino group and is also used in PROTAC research.
Uniqueness
The presence of the azido group in 3-(5-Azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione makes it particularly useful in click chemistry and bioconjugation applications. This distinguishes it from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
3-(5-azido-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3/c14-17-16-8-2-1-7-6-18(13(21)9(7)5-8)10-3-4-11(19)15-12(10)20/h1-2,5,10H,3-4,6H2,(H,15,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORWRPCCFLWZLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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